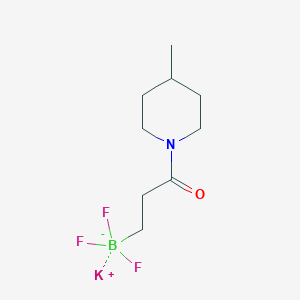
Potassium trifluoro(3-(4-methylpiperidin-1-yl)-3-oxopropyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(3-(4-methylpiperidin-1-yl)-3-oxopropyl)borate is a chemical compound with the molecular formula C9H16BF3KN. This compound is notable for its unique structure, which includes a piperidine ring, a borate group, and trifluoromethyl groups. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-(4-methylpiperidin-1-yl)-3-oxopropyl)borate typically involves the reaction of 4-methylpiperidine with boron trifluoride and potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 4-methylpiperidine with boron trifluoride: This step forms an intermediate compound.
Addition of potassium hydroxide: This step leads to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-(4-methylpiperidin-1-yl)-3-oxopropyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Scientific Research Applications
Potassium trifluoro(3-(4-methylpiperidin-1-yl)-3-oxopropyl)borate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of potassium trifluoro(3-(4-methylpiperidin-1-yl)-3-oxopropyl)borate involves its interaction with molecular targets such as enzymes and receptors. The borate group can form reversible covalent bonds with hydroxyl and amino groups, affecting the activity of target molecules. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate
- Potassium trifluoro(3-(4-methylpiperidin-1-yl)prop-1-en-2-yl)borate
Uniqueness
Potassium trifluoro(3-(4-methylpiperidin-1-yl)-3-oxopropyl)borate is unique due to its specific structure, which combines a piperidine ring with a borate group and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research.
Properties
Molecular Formula |
C9H16BF3KNO |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
potassium;trifluoro-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]boranuide |
InChI |
InChI=1S/C9H16BF3NO.K/c1-8-3-6-14(7-4-8)9(15)2-5-10(11,12)13;/h8H,2-7H2,1H3;/q-1;+1 |
InChI Key |
DIGFLGKGYSFFFZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC(=O)N1CCC(CC1)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


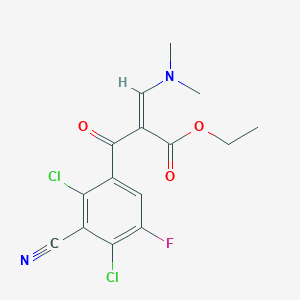
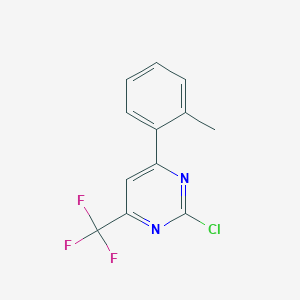
![1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B13726408.png)
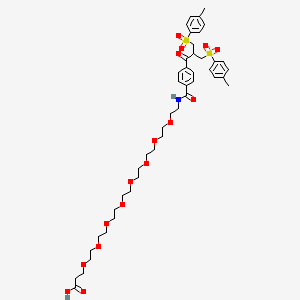
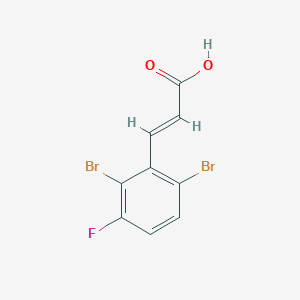
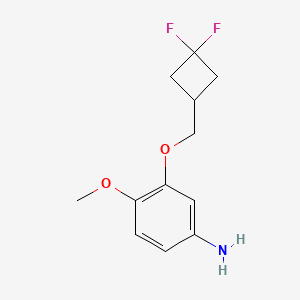
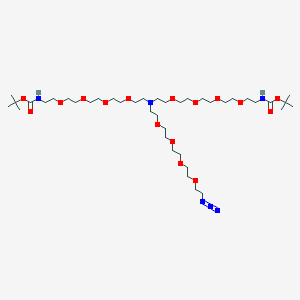
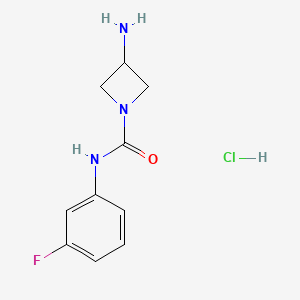
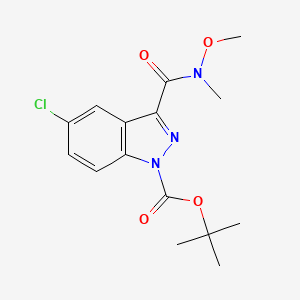
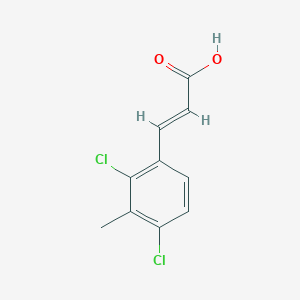
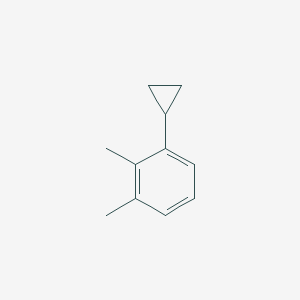
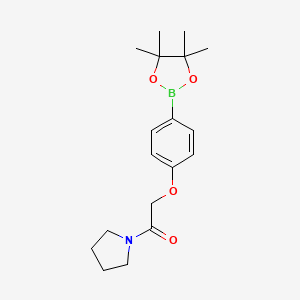
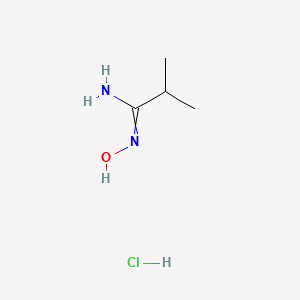
![[(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13726477.png)
